molecular formula C22H17F2N5O B2580470 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide CAS No. 942000-11-5

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Cat. No. B2580470
CAS RN: 942000-11-5
M. Wt: 405.409
InChI Key: UIQZNAIKZKOPKQ-UHFFFAOYSA-N
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Description

The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The molecule also contains a difluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the difluorophenyl group, and the diphenylacetamide moiety. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrazole ring is known to participate in various chemical reactions, often acting as a bioisostere for the carboxylic acid functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Characterization

One study reports on the synthesis of modafinil derivatives, highlighting a novel approach to synthesizing chiral ligands and their immobilization on silica-based mesoporous materials for catalytic applications. This process involves multiple steps, starting from readily available substrates, leading to the development of heterogeneous chiral catalysts characterized by various techniques, including FT-IR, X-ray diffraction, and NMR spectroscopy. These catalysts show high yield in oxidation reactions of specific acetamide derivatives, demonstrating their potential in synthetic organic chemistry (Taghizadeh, 2017).

Pharmacological Applications

Another study explores the synthesis and evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. By modifying the acetamide structure, researchers synthesized compounds that showed significant cytotoxic activity against various cancer cell lines, indicating the promise of these derivatives in anticancer drug development (Ekrek et al., 2022).

Material Science Applications

Research on benzothiazolinone acetamide analogs delves into their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study covers photochemical and thermochemical modeling to evaluate these compounds' light harvesting efficiency and electron injection free energy, suggesting their utility in photovoltaic applications. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) reveal specific binding interactions, providing insights into their biological activity and potential medicinal applications (Mary et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize potential risks .

Future Directions

The study of tetrazole derivatives is an active area of research, given their potential biological activities. Future research could explore the synthesis, characterization, and biological evaluation of this compound .

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O/c23-18-12-11-17(13-19(18)24)29-20(26-27-28-29)14-25-22(30)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQZNAIKZKOPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

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